molecular formula C12H11ClFN3 B2753177 1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole CAS No. 2195951-15-4

1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole

Cat. No.: B2753177
CAS No.: 2195951-15-4
M. Wt: 251.69
InChI Key: XILSESYIOCHCFD-UHFFFAOYSA-N
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Description

The compound “1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring is a cyclopropyl group (a three-carbon ring), and a 2-chloro-4-fluorophenylmethyl group, which is a benzene ring with a chlorine atom and a fluorine atom attached, and a methyl group attached to the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazole ring, the introduction of the cyclopropyl group, and the attachment of the 2-chloro-4-fluorophenylmethyl group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring, the cyclopropyl group, and the 2-chloro-4-fluorophenylmethyl group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The 1,2,3-triazole ring, the cyclopropyl group, and the 2-chloro-4-fluorophenylmethyl group could all potentially participate in chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Unfortunately, without specific data, it’s difficult to provide a detailed analysis of these properties .

Scientific Research Applications

Experimental and Theoretical Analysis of Molecular Interactions

A study focused on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, highlighting the significance of various intermolecular interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions. These interactions were evaluated using Hirshfeld surfaces and supported by ab initio quantum mechanical calculations, providing insights into the nature and energetics associated with these molecular interactions (Shukla et al., 2014).

Synthesis with Potential Industrial Applications

Research on the synthesis of new 1,2,3-triazole derivatives from azidomethylbenzenes and dipropargyl uracil or thymine under optimal conditions has revealed compounds with potential inhibitory activity against acidic corrosion of steels. This highlights the industrial application of triazole derivatives in protecting materials against corrosion (Negrón-Silva et al., 2013).

Antimicrobial and Antifungal Applications

A synthesis study of certain 1,2,4-triazole derivatives introduced alkyl, alkoxy, and halogen substituents to enhance pharmacological properties. The halogen-substituted compounds, in particular, demonstrated improved antimicrobial activity, indicating the potential for developing new antimicrobial agents from triazole derivatives (Desabattina et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing harm to humans or the environment. Without specific data, it’s difficult to provide a detailed analysis of these aspects .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, its potential uses, and its safety and hazards. This could involve laboratory experiments, computational modeling, and potentially even clinical trials if the compound is intended for use as a drug .

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3/c13-11-5-10(14)4-3-9(11)6-17-7-12(15-16-17)8-1-2-8/h3-5,7-8H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILSESYIOCHCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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